Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate

Catalog No.
S12275764
CAS No.
M.F
C35H33FN2O6
M. Wt
596.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluor...

Product Name

Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate

IUPAC Name

methyl (4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentanoate

Molecular Formula

C35H33FN2O6

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C35H33FN2O6/c1-42-32(39)21-20-30(34(40)38-31(23-44-35(38)41)25-10-6-3-7-11-25)33(37-28-16-14-27(36)15-17-28)26-12-18-29(19-13-26)43-22-24-8-4-2-5-9-24/h2-19,30-31,33,37H,20-23H2,1H3/t30-,31-,33-/m1/s1

InChI Key

LVUHZCNSHDZTRB-FMPXFOGJSA-N

Canonical SMILES

COC(=O)CCC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5

Isomeric SMILES

COC(=O)CC[C@H]([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4[C@H](COC4=O)C5=CC=CC=C5

Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate is a complex organic compound characterized by its unique structural features. It contains multiple functional groups, including a benzyloxy group, a fluorophenyl amino group, and an oxazolidine carbonyl moiety. The presence of these groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The molecular formula of this compound is C₃₅H₃₃FN₂O₆, and it has a molecular weight of approximately 596.64 g/mol. Its stereochemistry is defined by the (4R,5S) and (S) configurations, indicating specific spatial arrangements that may influence its biological activity and interactions with other molecules.

  • Esterification: The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions under basic conditions.
  • Reduction Reactions: The oxazolidine ring may be susceptible to reduction, potentially leading to the formation of different derivatives.

These reactions highlight the compound's versatility and potential for further chemical modifications.

Preliminary studies suggest that Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate may exhibit significant biological activity due to its structural components. Compounds with similar structures have been investigated for their potential as:

  • Anticancer Agents: The presence of aromatic rings and nitrogen functionalities often correlates with anticancer properties.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibitors: The oxazolidine moiety is known for its role in inhibiting certain enzymes, making this compound a candidate for further exploration in drug development.

The synthesis of Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate typically involves several steps:

  • Formation of the Oxazolidine Ring: Starting from appropriate precursors, the oxazolidine structure can be constructed through cyclization reactions.
  • Introduction of Functional Groups: The benzyloxy and fluorophenyl groups can be introduced via substitution reactions.
  • Esterification: Finally, methylation can be performed to yield the methyl ester form.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Research Tools: In biochemical assays to study enzyme activities or cellular responses.
  • Chemical Probes: For investigating biological pathways due to its structural complexity.

Interaction studies are crucial for understanding how Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate interacts with biological targets. These studies could include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.
  • Toxicological Assessments: Understanding any potential adverse effects associated with the compound's use.

Several compounds share structural similarities with Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate. These include:

  • Compound A: 5-(benzyloxy)phenyl derivative with a different amino substituent.
  • Compound B: A fluorinated analog lacking the oxazolidine moiety.
  • Compound C: An ester derivative with varying alkyl chains.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Methyl (4R,5S)...Benzyloxy, fluorophenyl aminoPotential anticancerUnique oxazolidine ring
Compound ABenzyloxy, varied aminoAntimicrobialLacks fluorination
Compound BFluorinatedUnknownNo oxazolidine
Compound CEster derivativeVariesDifferent alkyl chain

This comparison highlights the unique aspects of Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate while showcasing its potential in medicinal chemistry research and development.

XLogP3

6.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

596.23226494 g/mol

Monoisotopic Mass

596.23226494 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-09-2024

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